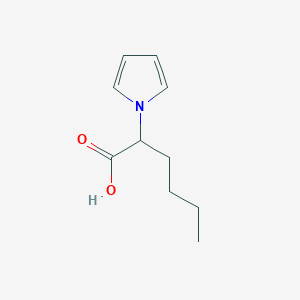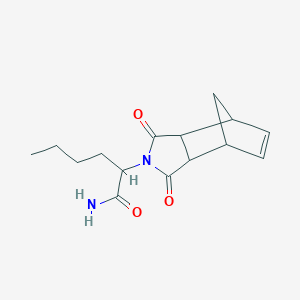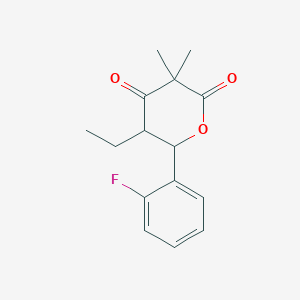![molecular formula C12H12N2S B11086090 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)
7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that combines the structural features of thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, sometimes under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act as inhibitors of specific enzymes or receptors, providing a basis for the development of new treatments for diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the ethyl group at the 7-position.
7-ethyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the methyl group at the 2-position.
4H-[1,3]thiazolo[5,4-b]indole: Lacks both the ethyl and methyl groups.
Uniqueness
The presence of both the ethyl and methyl groups in 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C12H12N2S |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C12H12N2S/c1-3-8-4-5-10-9(6-8)11-12(14-10)15-7(2)13-11/h4-6,14H,3H2,1-2H3 |
Clé InChI |
WPRXTWSPXRQWDN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC3=C2N=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate](/img/structure/B11086008.png)

![ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B11086025.png)
![dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11086027.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11086034.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086040.png)

![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11086055.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)
![2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene](/img/structure/B11086069.png)

![2-(piperidin-1-yl)-4-[(2R)-2-(pyridin-3-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B11086084.png)
![2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11086102.png)
![9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11086107.png)
